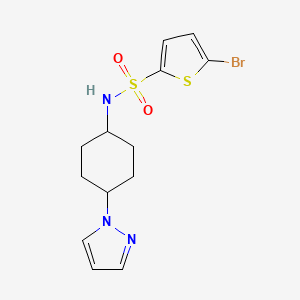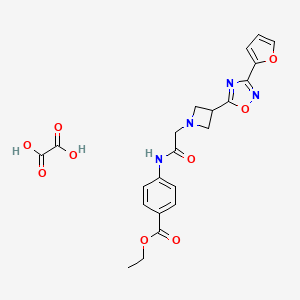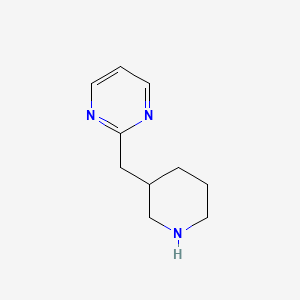![molecular formula C15H12ClF3N4 B2671322 2-[2-Chloro-5-(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile CAS No. 339102-81-7](/img/structure/B2671322.png)
2-[2-Chloro-5-(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Electronic and Structural Properties
The study of the electronic structure of transition-metal complexes containing radical ligands, such as those derived from reactions involving anilino ligands and transition metal ions, highlights the importance of these compounds in understanding the physical oxidation states in metal complexes. These investigations provide insights into the electronic configurations, magnetic properties, and reactivity of these complexes, which are crucial for applications in catalysis, materials science, and the design of functional molecular devices. The specific coordination of anilino-derived ligands to metals and the resulting electronic structures influence the properties and applications of these complexes in scientific research (Chaudhuri et al., 2001).
Reaction Mechanisms and Product Formation
The ozonation of anilines, including those with various substituents, reveals their high reactivity towards ozone and the complex reaction mechanisms involved in their transformation. Understanding these reactions is essential for the development of processes in the pharmaceutical, dyestuff, and pesticide industries, where aniline derivatives serve as key intermediates. The detailed mechanistic understanding of how anilines react with ozone aids in optimizing these processes and mitigating environmental impact (Tekle-Röttering et al., 2016).
Synthetic Methodologies
Research into direct ortho-arylation methods for anilines, including those involving transition-metal-free conditions, highlights the significance of developing more straightforward, efficient, and functional-group-tolerant synthetic routes to aniline derivatives. Such methodologies are invaluable for constructing complex organic molecules, pharmaceuticals, and materials science applications, demonstrating the importance of aniline derivatives in synthetic organic chemistry (Truong & Daugulis, 2012).
Catalysis and Ligand Behavior
The behavior of anilino derivatives in catalytic processes and as ligands in metal complexes underscores their role in catalysis and materials science. Investigations into the reactivity, selectivity, and electronic properties of these compounds when coordinated to metals or utilized in catalytic systems contribute to the development of novel catalysts and materials with tailored properties for industrial and environmental applications (Delvare, Koza, & Morgentin, 2011).
Safety and Hazards
The safety data sheet for 2-Chloro-5-(trifluoromethyl)aniline, a related compound, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is combustible, causes skin and eye irritation, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled . It is also toxic to aquatic life with long-lasting effects .
Eigenschaften
IUPAC Name |
2-[2-chloro-5-(trifluoromethyl)anilino]-4-(dimethylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N4/c1-23(2)13-5-6-21-14(10(13)8-20)22-12-7-9(15(17,18)19)3-4-11(12)16/h3-7H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPXKKOGTXGUHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2As,8bR)-1,2,2a,3,4,8b-hexahydronaphtho[1,2-b]azete](/img/structure/B2671242.png)
![2-[(E)-2-(2-chloropyridin-3-yl)ethenyl]-6-methoxy-1,3-benzothiazole](/img/structure/B2671243.png)



![3-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2671249.png)

![Ethyl 5-[(2-methylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2671253.png)

![6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2671255.png)
![2,4-Dimethyl-6-[(3-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2671256.png)
![3-(2-methoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2671260.png)
